molecular formula C7H13NO3 B065469 (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide CAS No. 185996-33-2

(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide

Cat. No. B065469
CAS RN: 185996-33-2
M. Wt: 159.18 g/mol
InChI Key: PDKGYPMMTGPUCJ-YFKPBYRVSA-N
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Description

(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide, also known as DMDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a chiral building block that can be used in the synthesis of various drugs and biologically active molecules.

Mechanism of Action

The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is not well understood. However, it is believed that (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide acts as a chiral auxiliary in various chemical reactions, allowing for the selective formation of one enantiomer over the other. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide can also act as a ligand for metal catalysts, which can enhance the selectivity and efficiency of certain chemical reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide. However, it has been reported that (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is non-toxic and non-carcinogenic. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has also been shown to have low acute toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in lab experiments is its high chiral purity, which allows for the selective formation of one enantiomer over the other. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is also a versatile chiral building block that can be used in various chemical reactions. However, one limitation of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in scientific research. One direction is the development of new synthetic methods for (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide that are more efficient and cost-effective. Another direction is the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in the synthesis of new drugs and biologically active molecules. Additionally, the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide in chiral separation techniques may lead to the development of new methods for obtaining pure enantiomers.

Synthesis Methods

The synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide can be achieved through a multistep process starting from commercially available starting materials. The first step involves the protection of the aldehyde group in 2,2-dimethyl-1,3-propanediol with ethylene glycol to form a ketal. The ketal is then oxidized with chromium trioxide to form the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. Finally, the acid chloride is reacted with acetamide to form (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide.

Scientific Research Applications

(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has been used in various scientific research applications, including organic synthesis, drug discovery, and chiral separation. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide is a versatile chiral building block that can be used in the synthesis of various drugs and biologically active molecules. For example, (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has been used in the synthesis of the antitumor drug Taxol and the antiviral drug Tamiflu. (S)-2,2-dimethyl-1,3-dioxolane-4-acetamide has also been used in the chiral separation of racemic mixtures, which is important in the pharmaceutical industry to obtain pure enantiomers.

properties

IUPAC Name

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H2,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKGYPMMTGPUCJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370025
Record name ST50824729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2-dimethyl-1,3-dioxolane-4-acetamide

CAS RN

185996-33-2
Record name ST50824729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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